molecular formula C12H11BrN2O3S B252045 5-bromo-N-{2-[(2-thienylcarbonyl)amino]ethyl}-2-furamide

5-bromo-N-{2-[(2-thienylcarbonyl)amino]ethyl}-2-furamide

Cat. No. B252045
M. Wt: 343.2 g/mol
InChI Key: VBYYNTYBHQHAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-{2-[(2-thienylcarbonyl)amino]ethyl}-2-furamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields of research. This compound has been synthesized using several methods, and its mechanism of action, biochemical and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of 5-bromo-N-{2-[(2-thienylcarbonyl)amino]ethyl}-2-furamide is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes and proteins, including kinases and proteases.
Biochemical and Physiological Effects:
5-bromo-N-{2-[(2-thienylcarbonyl)amino]ethyl}-2-furamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N-{2-[(2-thienylcarbonyl)amino]ethyl}-2-furamide in lab experiments is its versatility. It can be used in various fields of research, and its mechanism of action is not fully understood, making it an interesting compound to study. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Care must be taken when handling this compound, and proper safety protocols must be followed.

Future Directions

There are several future directions for the study of 5-bromo-N-{2-[(2-thienylcarbonyl)amino]ethyl}-2-furamide. One direction is the further study of its mechanism of action. Understanding how this compound interacts with enzymes and proteins could lead to the development of more effective drugs for the treatment of various diseases. Another direction is the synthesis of analogs of this compound. By modifying the structure of this compound, it may be possible to improve its potency and selectivity. Finally, this compound could be further studied in the field of material science. Its unique structure could be used as a building block for the synthesis of novel materials with unique properties.
Conclusion:
In conclusion, 5-bromo-N-{2-[(2-thienylcarbonyl)amino]ethyl}-2-furamide is a versatile compound that has been studied extensively in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further study of this compound could lead to the development of more effective drugs for the treatment of various diseases and the synthesis of novel materials with unique properties.

Synthesis Methods

The synthesis of 5-bromo-N-{2-[(2-thienylcarbonyl)amino]ethyl}-2-furamide has been achieved using several methods. One of the most common methods involves the reaction of 5-bromo-2-furoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-aminoethylthiophene-2-carboxylate. The resulting compound is then treated with furfurylamine to yield 5-bromo-N-{2-[(2-thienylcarbonyl)amino]ethyl}-2-furamide.

Scientific Research Applications

5-bromo-N-{2-[(2-thienylcarbonyl)amino]ethyl}-2-furamide has been used in various fields of research. In the field of medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In the field of biochemistry, it has been used as a tool to study the mechanism of action of various enzymes and proteins. It has also been used in the field of material science as a building block for the synthesis of novel materials.

properties

Molecular Formula

C12H11BrN2O3S

Molecular Weight

343.2 g/mol

IUPAC Name

5-bromo-N-[2-(thiophene-2-carbonylamino)ethyl]furan-2-carboxamide

InChI

InChI=1S/C12H11BrN2O3S/c13-10-4-3-8(18-10)11(16)14-5-6-15-12(17)9-2-1-7-19-9/h1-4,7H,5-6H2,(H,14,16)(H,15,17)

InChI Key

VBYYNTYBHQHAOO-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NCCNC(=O)C2=CC=C(O2)Br

Canonical SMILES

C1=CSC(=C1)C(=O)NCCNC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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